molecular formula C9H15NO B13252724 5-(Pyrrolidin-2-yl)pent-1-en-3-one

5-(Pyrrolidin-2-yl)pent-1-en-3-one

Cat. No.: B13252724
M. Wt: 153.22 g/mol
InChI Key: CXZADXGLUSSSNQ-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)pent-1-en-3-one is an organic compound that features a pyrrolidine ring attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)pent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with pent-1-en-3-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Based on the search results, information regarding the applications of "5-(Pyrrolidin-2-yl)pent-1-en-3-one" is limited. However, some information can be gleaned regarding similar compounds and their applications.

This compound information can be viewed, including NMR, HPLC, and LC-MS data .

While specific applications for "this compound" are not available in the search results, research into similar compounds provides insight into potential applications:

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one This compound features a pyrrolidine ring, a pyrimidinyl group, and a pentenone moiety.

  • Scientific Research Applications: It can be used as a building block for synthesizing more complex molecules due to its unique structure, making it valuable in organic synthesis. It may also have biological activity, potentially serving as a lead compound for new drugs or bioactive molecules. Research into its medicinal properties could lead to new therapeutic agents, with potential antiviral, antibacterial, or anticancer properties. The compound's properties may be exploited in industrial applications, such as developing new materials or chemical processes.
  • Biological Activity: Research suggests potential antiviral activity, anticancer properties, and the ability to modulate specific signaling pathways.
  • Mechanism of Action: The primary target of action for this compound is the G-protein-coupled receptor 119 (GPR119). It acts as an agonist to the GPR119 receptor, affecting the insulin secretion pathway in pancreatic β-cells and the GLP-1 secretion pathway in enteroendocrine cells. The action of the compound results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion.
  • Comparison with Similar Compounds: The uniqueness of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one lies in its specific structural features, like the pyrrolidine ring and the pentenone moiety, which distinguish it from other similar compounds and may contribute to its distinct biological and chemical properties.
    • Variations in halogen substitution or the addition of methyl groups can alter the reactivity, lipophilicity, bioavailability, sterics, and electronic properties of related compounds.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Pyrrolidin-2-yl)pent-1-en-3-one include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines a pyrrolidine ring with a pentenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

5-(Pyrrolidin-2-yl)pent-1-en-3-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as an analog of pyrovalerone. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by various research findings and data tables.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H13NO/c1-2-9(11)6-5-8-4-3-7-10-8/h1,8,10H,3-7H2
InChI KeyCMRPGYZNBBMSMT-UHFFFAOYSA-N
Canonical SMILESC#CC(=O)CCC1CCCN1

Biological Activity Overview

This compound is primarily studied for its interactions with neurotransmitter systems. Research indicates that it acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting lower activity against the serotonin transporter (SERT). The following sections detail specific biological evaluations.

Inhibition of Neurotransmitter Transporters

The compound has been evaluated for its inhibitory effects on key neurotransmitter transporters:

  • Dopamine Transporter (DAT) :
    • IC50 values indicate high potency in inhibiting dopamine reuptake, with some derivatives showing IC50 values in the low nanomolar range (e.g., 3 nM for certain analogs) .
  • Norepinephrine Transporter (NET) :
    • Similar to DAT, this compound exhibits significant inhibition of norepinephrine uptake, contributing to its stimulant properties .
  • Serotonin Transporter (SERT) :
    • The compound is generally less effective against SERT, which is crucial for understanding its selective action and potential side effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Stimulant Activity in Animal Models

Research conducted by Vaugeois et al. demonstrated that pyrovalerone analogs, including this compound, significantly increased locomotor activity in mice at doses as low as 2 mg/kg. This effect correlated with DAT occupancy levels .

Study 2: Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of various derivatives on cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values ranging from 7.58 to 10.6 μM against human lung cancer cells (A549), indicating potential therapeutic applications in oncology .

Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

ActivityTargetIC50 ValueNotes
Dopamine Reuptake InhibitionDAT~3 nMHigh potency; stimulant effects observed
Norepinephrine Reuptake InhibitionNETModerate potencyContributes to stimulant properties
Serotonin Reuptake InhibitionSERT>50 μMRelatively inactive
Antiproliferative EffectsVarious Cancer Cell Lines7.58 - 10.6 μMSignificant activity against A549 cells

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-pyrrolidin-2-ylpent-1-en-3-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)6-5-8-4-3-7-10-8/h2,8,10H,1,3-7H2

InChI Key

CXZADXGLUSSSNQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCC1CCCN1

Origin of Product

United States

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